molecular formula C15H18N2O4S B4657048 5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE

5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE

Cat. No.: B4657048
M. Wt: 322.4 g/mol
InChI Key: NEBYLKJNHFXVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is an organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dimethylamine to yield 2-methylbenzamide.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via the reaction of 2-methylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving the benzamide derivative and furan-2-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various value-added products.

    2,5-Furandicarboxylic Acid (FDCA): A furan derivative used as a monomer for the production of bioplastics.

    Furfural: A furan derivative used as a precursor for the synthesis of various chemicals and materials.

Uniqueness

5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is unique due to its combination of a benzamide core with a dimethylsulfamoyl group and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other furan derivatives.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYLKJNHFXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE
Reactant of Route 6
Reactant of Route 6
5-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.